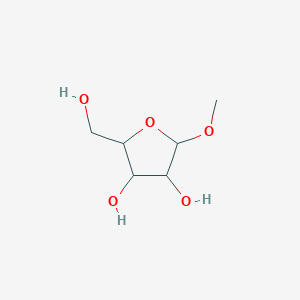

Methyl b-D-Ribofuranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl b-D-Ribofuranoside is a furanoside, characterized by its five-membered ring structure known as a furanose ring. This compound plays a vital role in various natural compounds and biochemical processes. It has garnered scientific interest due to its structural and dynamical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl b-D-Ribofuranoside can be synthesized through various methods. One common approach involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, followed by tin-mediated allylation to produce a mixture of 2-O-allyl and 3-O-allyl derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Protection and Deprotection Reactions

The hydroxyl groups of methyl β-D-ribofuranoside are frequently protected to enable regioselective modifications. Benzyl and isopropylidene groups are commonly used:

-

Benzylation : Methyl β-D-ribofuranoside undergoes benzylation at the 3- and 5-positions using tin-mediated allylation, yielding methyl 3,5-di-O-benzyl-β-D-ribofuranoside with 72–82% efficiency . This intermediate is critical for synthesizing 2'-C-branched ribonucleosides.

-

Isopropylidene Protection : The 2,3-O-isopropylidene derivative is formed under acidic conditions, enabling selective functionalization at the 5-position .

Nucleophilic Substitution at the 5-O-Sulfonate

The 5-hydroxyl group is activated via sulfonation for subsequent nucleophilic displacement:

The tosyl group (5-O-tosyl) exhibits superior leaving-group ability compared to mesyl derivatives, with reactions achieving up to 72% yield for aromatic amines .

Quaternization Reactions

Reactions with tertiary amines produce quaternary ammonium salts, critical for ionic liquid applications:

-

Isoquinoline Derivative : Heating methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside with isoquinoline forms N-isoquinolinium mesylate (6f ) in 72% yield .

-

Steric Effects : Bulky amines like 2-methylpyridine reduce yields (19–31%) due to hindered nucleophilic attack .

Hydrogen-Bonding and Reactivity

Vibrational spectroscopy and DFT studies reveal intramolecular H-bonding between O3–H and O5–H groups, stabilizing specific conformers . These interactions influence reactivity:

-

O–H Stretching Modes : Observed at 3373–3491 cm⁻¹, these modes indicate H-bonding networks that affect hydroxyl group accessibility .

-

Solid-State vs. Gas-Phase : PBESOL0 and PBEPBE functionals overestimate bond lengths compared to B3LYP, highlighting the importance of computational method selection for reaction planning .

Key Structural Insights

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Role in Nucleoside and Nucleotide Synthesis

Methyl β-D-ribofuranoside serves as a critical building block in synthesizing nucleosides and nucleotides. These compounds are essential for studying genetic material and cellular processes. The ability to modify this sugar moiety allows for the development of various analogs that can be used in molecular biology and genetic research .

Case Study: Vibrational Spectra Analysis

A study employing various spectroscopic techniques (inelastic neutron scattering, Raman, and infrared spectroscopy) analyzed the vibrational spectra of methyl β-D-ribofuranoside. This research provided insights into the molecular structure and interactions of this compound, which are crucial for its application in biochemical studies .

Pharmaceutical Development

Drug Formulation

Methyl β-D-ribofuranoside is utilized in formulating antiviral and anticancer drugs. Its structure provides a scaffold for drug design targeting specific biological pathways. For instance, derivatives of ribofuranose have demonstrated potent antinociceptive activity without side effects, making them suitable candidates for pain management therapies .

Table 1: Pharmacological Activities of Ribofuranose Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| α-D-Ribofuranose Analogues | Analgesic | |

| Nucleotide Analogs | Antiviral | |

| Chemically Modified siRNAs | Increased Nuclease Resistance |

Glycobiology

Study of Carbohydrate Structures

In glycobiology, methyl β-D-ribofuranoside is crucial for understanding carbohydrate structures and their functions. It aids researchers in exploring cell signaling and recognition processes, which are vital for understanding cellular interactions and disease mechanisms .

Case Study: Enzyme Substrate Investigation

Methyl β-D-ribofuranoside has been identified as a substrate for phosphodiesterase enzymes, facilitating studies on enzyme kinetics and substrate specificity. This application is particularly significant in understanding metabolic pathways involving nucleotides .

Food Industry

Potential as a Sweetener

Research is exploring methyl β-D-ribofuranoside as a natural sweetener or flavor enhancer. Its properties may provide a healthier alternative to synthetic additives, appealing to health-conscious consumers .

Diagnostics

Development of Diagnostic Assays

Methyl β-D-ribofuranoside is employed in developing diagnostic assays due to its ability to interact specifically with biomolecules. This property is particularly useful in detecting certain diseases through biomarker identification .

Wirkmechanismus

The mechanism of action of Methyl b-D-Ribofuranoside involves its interaction with various molecular targets and pathways. The unique dynamics of the furanose ring, including pseudo rotation and ring puckering, influence its behavior and interactions. These dynamic features are critical for understanding the structure-function relationship of furanosides and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Methyl b-D-Ribofuranoside can be compared with other similar compounds, such as ribose and deoxyribose, which are integral components of RNA and DNA, respectively. These compounds share the furanose ring structure but differ in their specific functional groups and biological roles. Other similar compounds include various ribonucleosides and ribonucleotides, which play essential functions in living organisms .

List of Similar Compounds:- Ribose

- Deoxyribose

- Ribonucleosides

- Ribonucleotides

- Benzyl b-D-Ribofuranoside

Eigenschaften

Molekularformel |

C6H12O5 |

|---|---|

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3 |

InChI-Schlüssel |

NALRCAPFICWVAQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1C(C(C(O1)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.